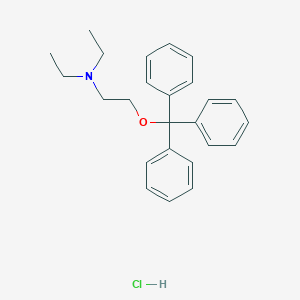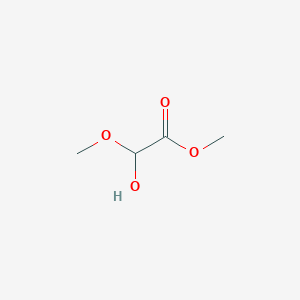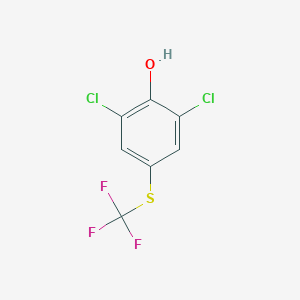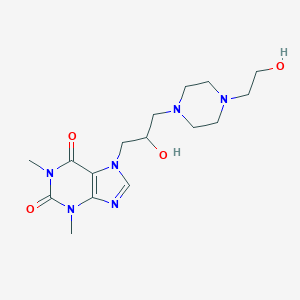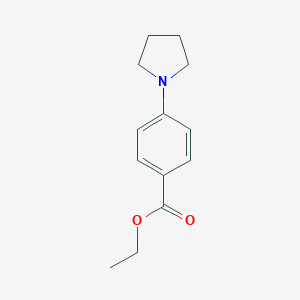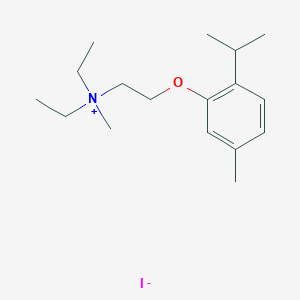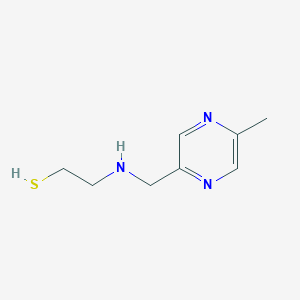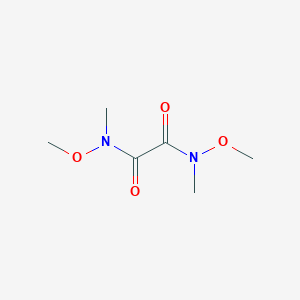![molecular formula C28H26O B034683 27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol CAS No. 108395-73-9](/img/structure/B34683.png)
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol, commonly known as MHC, is a polycyclic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields.
Mechanism Of Action
The mechanism of action of MHC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and viral replication. MHC has been shown to induce apoptosis in cancer cells and inhibit viral entry and replication. Further research is needed to fully elucidate the mechanism of action of MHC.
Biochemical And Physiological Effects
MHC has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of viral replication, and modulation of immune function. MHC has also been shown to have anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
MHC has several advantages for lab experiments, including its unique structure, potent activity, and versatility in various fields. However, the synthesis process is challenging, and the compound is relatively unstable, making it difficult to handle and store.
Future Directions
There are several future directions for research on MHC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential applications include the development of novel cancer and antiviral drugs, the creation of advanced materials with unique properties, and the construction of nanoscale devices and structures.
Conclusion:
In conclusion, MHC is a complex compound with unique properties and potential applications in various fields. The synthesis process is challenging, but the compound has potent activity and versatility in various research areas. Further research is needed to fully elucidate the mechanism of action of MHC and explore its potential applications in various fields.
Synthesis Methods
MHC is a complex compound that requires a multi-step synthesis process. The most common method involves the use of a Diels-Alder reaction to form the polycyclic structure, followed by various functionalization steps to introduce the necessary functional groups. The synthesis process is challenging and requires significant expertise in organic chemistry.
Scientific Research Applications
MHC has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, MHC has been shown to have potent antitumor and antiviral activity, making it a promising candidate for drug development. In materials science, MHC has been used to create novel materials with unique properties, such as high surface area and selective adsorption. In nanotechnology, MHC has been used as a building block for the construction of nanoscale devices and structures.
properties
CAS RN |
108395-73-9 |
|---|---|
Product Name |
27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
Molecular Formula |
C28H26O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
27-methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol |
InChI |
InChI=1S/C28H26O/c1-28(29)26-14-22-10-18-6-2-3-7-19(18)11-23(22)15-27(28)17-25-13-21-9-5-4-8-20(21)12-24(25)16-26/h2-13,26-27,29H,14-17H2,1H3 |
InChI Key |
KOKMTMUAKNCBME-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
Canonical SMILES |
CC1(C2CC3=CC4=CC=CC=C4C=C3CC1CC5=CC6=CC=CC=C6C=C5C2)O |
synonyms |
6,7,8,15,16,17-Hexahydro-19-methyl-7,16-methanocyclodeca[1,2-b:6,7-b']dinaphthalene-19-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



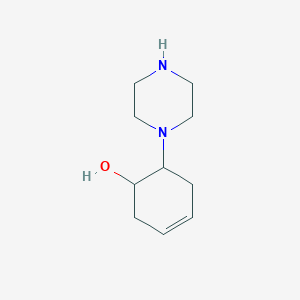
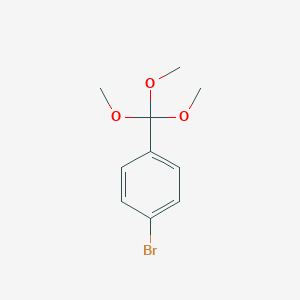
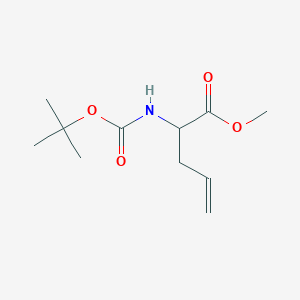
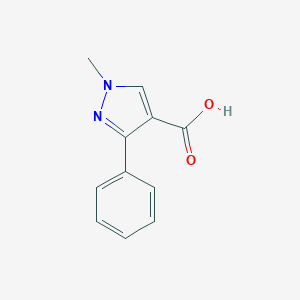
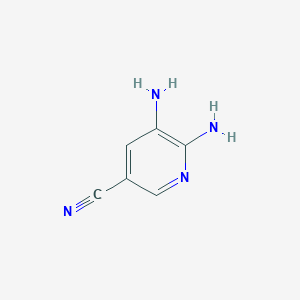
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
